3,3-Difluoroazetidine-1-sulfonamide
Overview
Description
3,3-Difluoroazetidine-1-sulfonamide: is a chemical compound with the molecular formula C3H6F2N2O2S and a molecular weight of 172.16 g/mol It is characterized by the presence of a four-membered azetidine ring substituted with two fluorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with fluorinating agents and sulfonamide precursors. One common method includes the fluorination of azetidine-1-sulfonamide using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoroazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
Chemistry: 3,3-Difluoroazetidine-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound’s unique structural features make it a candidate for drug development, especially in the design of novel therapeutics for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group plays a crucial role in the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
- 3-Fluoroazetidine-1-sulfonamide
- 3,3-Dichloroazetidine-1-sulfonamide
- 3,3-Dibromoazetidine-1-sulfonamide
Comparison: Compared to its analogs, 3,3-Difluoroazetidine-1-sulfonamide exhibits unique properties due to the presence of two fluorine atoms. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. Additionally, the difluoro substitution pattern imparts distinct electronic and steric effects, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3-difluoroazetidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHHENIBRVZAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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